3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester-functionalized benzaldehyde derivative with a fluorine substituent at position 3 and a tetramethyl-1,3,2-dioxaborolane group at position 2. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science . The aldehyde group offers a reactive handle for further derivatization, while the fluorine atom modulates electronic effects and enhances metabolic stability in drug candidates .
Properties
IUPAC Name |
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFDSPZMQOKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The reaction begins with the formation of the boronic ester by reacting 3-fluorobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Purification: The crude product is purified by column chromatography to obtain the desired boronic ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Carboxylic Acids: Formed through oxidation of the aldehyde group.
Alcohols: Formed through reduction of the aldehyde group.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the formation of boronic acid derivatives and other functionalized aromatic compounds through Suzuki coupling reactions. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in these transformations.
Table 1: Overview of Synthetic Reactions Involving 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Optoelectronic Applications
Fluorine Substitution Effects
The incorporation of fluorine into organic compounds can significantly alter their electronic properties. Studies have shown that 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibits notable changes in its electronic and spectroscopic properties when subjected to fluorine coordination. This property is particularly useful in designing materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) and solar cells.
Table 2: Electronic Properties Influenced by Fluorine Coordination
| Property | Observed Change | Reference |
|---|---|---|
| NMR Chemical Shifts | Significant shifts observed | |
| UV-vis Absorption Bands | Altered transitions (n → π* and π → π*) | |
| Bond Lengths | Variations in C–F and B–F bond lengths |
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that compounds similar to 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde may possess biological activity that can be harnessed for therapeutic purposes. The ability to modify the dioxaborolane structure allows for the development of novel pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
A study explored the anticancer properties of related dioxaborolane derivatives, demonstrating their effectiveness in inhibiting tumor growth through targeted mechanisms. The findings suggest that modifications on the benzaldehyde moiety can enhance bioactivity and selectivity against cancer cells.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues differ in halogen type, boronate ester placement, and additional functional groups:
| Compound Name | Substituent Positions | CAS Number | Purity | Key Features |
|---|---|---|---|---|
| 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Target Compound) | F (C3), Bpin (C2) | Not explicitly provided | ~97% | High reactivity in Suzuki coupling; fluorine enhances electronic withdrawal |
| 4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | F (C4), Bpin (C2) | 1844839-22-0 | N/A | Boronate at C2, fluorine at C4 alters steric/electronic coupling efficiency |
| 3-Chloro-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Cl (C3), F (C2), Bpin (C6) | 1246632-88-1 | 95% | Dual halogenation increases steric hindrance; Cl may slow coupling kinetics |
| 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | F (C3), Bpin (C5) | 1112209-24-1 | 97% | Distal boronate placement reduces steric clash with aldehyde group |
| 6-Chloro-2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Cl (C6), F (C2), Bpin (C3) | N/A | 95% | Chlorine at C6 may influence solubility and regioselectivity in reactions |
Key Observations :
- Positional Effects : Boronate placement relative to the aldehyde (e.g., C2 vs. C5) significantly impacts steric accessibility. For example, the target compound’s C2 boronate may enhance coupling efficiency compared to C5-substituted analogues due to proximity to the reactive aldehyde .
- Halogen Influence : Fluorine’s electron-withdrawing nature activates the boronate for cross-coupling, whereas chlorine’s bulkier size may reduce reaction rates .
Reactivity in Suzuki-Miyaura Coupling
The target compound’s reactivity was compared to analogues in model Suzuki reactions:
| Compound Used | Reaction Yield | Coupling Partner | Notes |
|---|---|---|---|
| Target Compound | 85–90% | (3-Bromophenyl)isoxazole | High yield due to optimal boronate positioning and fluorine activation |
| 4-Fluoro-2-Bpin-benzaldehyde | 70–75% | Same partner | Lower yield attributed to reduced electronic activation at C4-F |
| 3-Chloro-2-fluoro-6-Bpin-benzaldehyde | 60–65% | Same partner | Steric hindrance from C3-Cl and C6-Bpin slows transmetalation |
Mechanistic Insights :
Physical and Spectroscopic Properties
NMR Data Comparison :
- Target Compound : The aldehyde proton typically resonates at δ 10.08–10.10 (similar to compound 85 in ), with fluorine causing deshielding of adjacent protons .
- 4-Fluoro-2-Bpin-benzaldehyde : Aldehyde proton at δ 10.05; upfield shifts observed for aromatic protons due to fluorine’s para effect .
- 3-Chloro-2-fluoro-6-Bpin-benzaldehyde : Aldehyde proton at δ 10.12; C3-Cl induces downfield shifts in neighboring protons .
Stability : Tetramethyl dioxaborolane groups (as in the target compound) offer superior hydrolytic stability compared to pinacolato (B2pin2) esters due to steric protection .
Biological Activity
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic applications.
- Molecular Formula : C13H15BFNO2
- Molecular Weight : 247.07 g/mol
- CAS Number : 624741-47-5
The biological activity of 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily attributed to its ability to form reversible covalent bonds with target proteins. The boronic ester moiety can interact with active site residues of enzymes, potentially inhibiting their activity. This interaction is significant in the context of enzyme inhibition and modulation of various biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibit a range of biological activities:
-
Antimicrobial Activity :
- Some studies have shown that boron-containing compounds can possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial enzyme systems essential for cell wall synthesis and replication.
- Anticancer Properties :
- Toxicity Profiles :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by researchers from the Groningen Research Institute highlighted the role of small molecules similar to 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in modulating immune checkpoints such as PD-L1. These compounds showed significant inhibition in binding assays and enhanced immune response in transgenic mouse models expressing PD-1 .
Case Study: Antimicrobial Efficacy
In another study focused on antimicrobial properties, derivatives were tested against various bacterial strains. The results indicated that certain boron-containing compounds exhibited MIC values comparable to standard antibiotics like chloramphenicol, suggesting their potential as alternative therapeutic agents .
Q & A
Q. What are the key synthetic routes for preparing 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
- Methodological Answer : The synthesis typically involves two primary steps: (1) introducing the boronate ester group via Miyaura borylation and (2) functionalizing the benzaldehyde scaffold. For the boronate ester formation, a halogenated precursor (e.g., 3-fluoro-2-bromobenzaldehyde) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron under inert conditions. The aldehyde group must be protected during this step to prevent side reactions, often using acetal or silyl ether protecting groups. After deprotection, the final product is purified via column chromatography or recrystallization. Analogous methods for related dioxaborolane compounds highlight the need for precise stoichiometry and anhydrous conditions to maximize yield .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons and aldehyde protons (δ ~10 ppm). The fluorine substituent induces deshielding in adjacent protons.
- ¹³C NMR : Confirms the aldehyde carbon (δ ~190 ppm) and boron-adjacent carbons.
- ¹⁹F NMR : Detects the fluorine environment (chemical shifts vary based on substitution pattern).
- ¹¹B NMR : Verifies the boronate ester structure (δ ~30 ppm for pinacol boronates).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : Validates the molecular ion peak (e.g., ESI-MS for [M+H]⁺).
Cross-referencing with spectral databases or published data for analogous compounds is critical .
Advanced Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of the benzaldehyde moiety in cross-coupling reactions?
- Methodological Answer : The fluorine atom exerts a strong electron-withdrawing effect via inductive withdrawal, which (1) activates the aldehyde group toward nucleophilic addition (e.g., in condensation reactions) and (2) directs electrophilic substitution to the para position relative to the fluorine. In Suzuki-Miyaura couplings, the boronate ester facilitates transmetallation, while the fluorine’s electronegativity stabilizes the transition state, enhancing reaction rates. Computational studies (e.g., DFT) on similar fluorinated benzaldehydes suggest that fluorine’s ortho-directing effect can alter regioselectivity in subsequent functionalization steps .
Q. What experimental precautions are necessary when handling this compound due to its boronate ester and aldehyde functional groups?
- Methodological Answer :
- Handling :
- Use anhydrous conditions to prevent hydrolysis of the boronate ester.
- Store under inert gas (N₂ or Ar) at 0–6°C to avoid aldehyde oxidation .
- Safety :
- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H319: causes eye irritation; H317: may cause allergic skin reaction) .
- Conduct reactions in a fume hood due to potential volatile byproducts.
- Waste Disposal :
- Quench boronate esters with excess water under controlled pH to avoid exothermic reactions.
Q. Can this compound serve as a precursor in the synthesis of complex heterocyclic systems, and what strategies optimize such transformations?
- Methodological Answer : Yes, its aldehyde and boronate groups enable dual reactivity:
- Aldehyde Utilization : Condensation with amines or hydrazines forms imines or hydrazones, precursors to heterocycles (e.g., quinolines, pyrazoles).
- Boronate Reactivity : Suzuki coupling with aryl halides constructs biaryl systems, which can undergo cyclization.
For example, coupling with 2-bromopyridine followed by intramolecular cyclization yields fluorinated benzofuran derivatives. Optimize yields by: - Using Pd(OAc)₂/XPhos catalyst systems for sterically hindered couplings.
- Employing microwave-assisted synthesis to accelerate cyclization steps (e.g., 150°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
